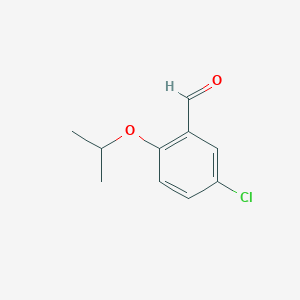

5-Chloro-2-isopropoxybenzaldehyde

Description

General Significance of Aryl Aldehydes as Synthetic Intermediates and Bioactive Scaffolds

Aryl aldehydes are fundamental precursors in a multitude of chemical transformations. Their aldehyde functionality serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and fragrances. wisdomlib.org They are pivotal in the creation of various heterocyclic compounds and are key reactants in named reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

Beyond their role as synthetic intermediates, the aryl aldehyde scaffold is a common feature in many bioactive molecules. nih.gov The inherent reactivity and structural features of these compounds allow them to interact with biological targets, leading to a wide range of physiological effects. This has made them a focal point in drug discovery, with research exploring their potential in developing treatments for a variety of diseases. nih.gov

Contextualizing Halogenated and Alkoxy-Substituted Benzaldehydes

The introduction of halogen and alkoxy substituents onto the benzaldehyde (B42025) ring profoundly influences the molecule's physicochemical properties and reactivity. Halogen atoms, such as chlorine, can alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov The presence of a chlorine atom can enhance the biological activity of a compound and is a feature of many FDA-approved drugs. nih.gov

Similarly, alkoxy groups, like the isopropoxy group, can impact a molecule's solubility, membrane permeability, and binding interactions with target proteins. The strategic placement of these groups can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. The combination of both halogen and alkoxy substituents on a benzaldehyde core, as seen in 5-Chloro-2-isopropoxybenzaldehyde, provides a unique set of properties that can be exploited in targeted synthetic applications.

Research Landscape and Current Focus Areas for this compound

The primary research focus for this compound centers on its role as a crucial intermediate in the synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. google.comgoogleapis.comgoogle.comwipo.int This is achieved through a reductive amination reaction where this compound is reacted with cyclopropylamine, followed by hydrogenation of the resulting imine. google.comgoogle.com

The synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine is of significant interest in the pharmaceutical industry, as evidenced by multiple patents detailing its preparation. google.comgoogleapis.comgoogle.comwipo.int While the specific therapeutic application of the final product is not always explicitly stated in these documents, the intensive research into its synthesis suggests its importance as a key building block for a potential drug candidate. The challenge in this synthesis often lies in achieving selective hydrogenation without causing dehalogenation of the aromatic ring, a common side reaction with haloaromatics. googleapis.com

The physicochemical properties of this compound are well-documented in various chemical databases and supplier catalogs, which supports its use in synthetic chemistry.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H11ClO2 | nih.govmatrixscientific.comsigmaaldrich.com |

| Molecular Weight | 198.65 g/mol | matrixscientific.comsigmaaldrich.com |

| CAS Number | 28396-34-1 | matrixscientific.comsigmaaldrich.comchemical-suppliers.eu |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILJSXLMSJSWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409404 | |

| Record name | 5-chloro-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28396-34-1 | |

| Record name | 5-chloro-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.electronicsandbooks.com

Proton NMR (¹H NMR) spectroscopy of 5-Chloro-2-isopropoxybenzaldehyde, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to each unique proton environment in the molecule. electronicsandbooks.com The aldehydic proton (CHO) characteristically appears as a singlet in the downfield region of the spectrum, a direct consequence of the strong deshielding effect of the adjacent carbonyl group. electronicsandbooks.com

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the chloro and isopropoxy substituents. The isopropoxy group itself gives rise to two distinct signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals confirms the number of protons in each environment, and the coupling constants (J values) provide valuable information about the connectivity of neighboring protons. electronicsandbooks.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 10.41 | s | - | 1H, CHO |

| 7.78 | d | 2.8 | 1H, Ar-H |

| 7.45 | dd | 8.9, 2.8 | 1H, Ar-H |

| 6.94 | d | 9.0 | 1H, Ar-H |

| 4.65 | hept | 6.0 | 1H, OCH(CH₃)₂ |

| 1.40 | d | 6.1 | 6H, OCH(CH₃)₂ |

Data obtained in CDCl₃ at 400 MHz. electronicsandbooks.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.electronicsandbooks.com

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the unique carbon environments within the molecule. In the ¹³C NMR spectrum of this compound, the aldehydic carbon (CHO) resonates at a significantly downfield chemical shift, typically above 180 ppm, due to the oxygen's electron-withdrawing nature. electronicsandbooks.com

The six carbons of the benzene ring give rise to distinct signals in the aromatic region (typically 110-160 ppm), with their exact chemical shifts influenced by the electronic effects of the chloro and isopropoxy substituents. The carbon atom bearing the isopropoxy group (C-O) and the carbon atom bonded to the chlorine (C-Cl) can be identified based on established substituent effects. The carbons of the isopropoxy group, the methine (-CH) and the equivalent methyl (-CH₃) carbons, appear in the upfield region of the spectrum. electronicsandbooks.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 189.0 | CHO |

| 159.1 | Ar-C |

| 135.4 | Ar-C |

| 128.0 | Ar-C |

| 126.7 | Ar-C |

| 126.2 | Ar-C |

| 115.8 | Ar-C |

| 71.9 | OCH(CH₃)₂ |

| 22.0 | OCH(CH₃)₂ |

Data obtained in CDCl₃ at 101 MHz. electronicsandbooks.com

Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) Spectroscopy.electronicsandbooks.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties. electronicsandbooks.com

A strong absorption band in the region of 1684 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The presence of the isopropoxy group is confirmed by C-O stretching vibrations, typically observed in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the C-Cl stretching vibration gives rise to a signal in the fingerprint region, typically below 800 cm⁻¹. electronicsandbooks.com

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2980, 2870 | C-H stretch (aliphatic) |

| 1684 | C=O stretch (aldehyde) |

| 1595, 1476 | C=C stretch (aromatic) |

| 1269, 1238, 1128, 1107 | C-O stretch (ether) |

| 950, 901 | C-H bend (aromatic) |

Data obtained from a film sample. electronicsandbooks.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS).electronicsandbooks.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS analysis is used to confirm its molecular formula, C₁₀H₁₁ClO₂. The experimentally determined exact mass is compared to the calculated theoretical mass, with a close match providing strong evidence for the compound's identity. electronicsandbooks.com

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated Mass [M]⁺• | Found Mass |

|---|---|---|

| C₁₀H₁₁ClO₂ | 198.0442 | 198.0442 |

Data obtained via Electron Ionization (EI). electronicsandbooks.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This coupling allows for the analysis of individual components within a mixture. In the context of synthesizing or analyzing reaction mixtures containing this compound, LC-MS is an invaluable tool for monitoring reaction progress and purity.

For the analysis of substituted benzaldehydes, a reversed-phase HPLC column (such as a C18 column) is commonly employed. electronicsandbooks.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. electronicsandbooks.comresearchgate.net

Under these conditions, this compound would be separated from other components in a sample, and its retention time would be a characteristic property under the specific chromatographic conditions used. Upon entering the mass spectrometer, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of this ion, which would correspond to the molecular weight of the compound plus the mass of a proton. This provides a highly selective and sensitive method for detecting and quantifying this compound in complex matrices.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the elemental composition (the percentage of each element) of a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. The molecular formula, which specifies the actual number of atoms of each element in a molecule, can then be determined if the molecular weight of the compound is known from other techniques like mass spectrometry.

For a compound with the molecular formula C10H11ClO2, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage |

| Carbon (C) | 12.01 | 10 | 120.1 | 60.46% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.58% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.85% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.11% |

| Total | 198.64 | 100.00% |

In a research setting, the experimentally determined percentages from elemental analysis would be compared to these theoretical values to confirm the empirical formula of the synthesized compound.

X-ray Diffraction for Solid-State Structure and Stereochemical Assignment

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the three-dimensional atomic and molecular structure of a crystal. nih.gov When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional picture of the electron density within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information. nih.gov

This technique is definitive for determining the solid-state structure and the absolute configuration or stereochemistry of a chiral molecule. nih.gov For a compound like this compound, single-crystal X-ray diffraction could provide precise information on:

Bond lengths and angles: The exact distances between bonded atoms and the angles between them.

Conformation: The spatial arrangement of the isopropoxy and aldehyde groups relative to the benzene ring.

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Although specific crystallographic data for this compound is not publicly available, studies on similar molecules, such as 3,5-dichloro-2-hydroxybenzaldehyde, demonstrate the utility of this method in elucidating detailed structural features. researchgate.net For instance, in the case of 3,5-dichloro-2-hydroxybenzaldehyde, X-ray diffraction revealed a layered crystal structure with molecules linked by weak intermolecular C-H···O hydrogen bonds and a significant intramolecular O-H···O hydrogen bond. researchgate.net Such detailed structural insights are invaluable for understanding the physical and chemical properties of a compound.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemical analysis, providing a detailed description of electron distribution and energy levels. These calculations are instrumental in predicting the geometry, stability, and reactivity of 5-Chloro-2-isopropoxybenzaldehyde.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry. rsc.org This process determines the most stable three-dimensional arrangement of its atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties. Computational studies on similarly substituted benzaldehydes have successfully used DFT to model molecular geometries and predict various properties. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for substituted benzaldehydes to illustrate the output of a DFT calculation, as specific experimental or calculated values for this exact compound were not found in the searched literature.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.21 |

| C-Cl | 1.74 | |

| C-O (isopropoxy) | 1.36 | |

| **Bond Angles (°) ** | O=C-H | 120.5 |

| C-C-Cl | 119.8 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov For this compound, analysis of the FMOs would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The isopropoxy group (electron-donating) and the chloro and aldehyde groups (electron-withdrawing) would significantly influence the energy and localization of these orbitals.

Table 2: Illustrative Electronic Properties of this compound (Hypothetical Data) This table contains hypothetical data to illustrate the typical output of FMO analysis. The values are representative for a substituted benzaldehyde (B42025) and are not specific to this compound.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MESP) surface is a 3D map that illustrates the charge distribution on a molecule's surface. nih.gov It is an invaluable tool for identifying the regions prone to electrophilic and nucleophilic interactions. The MESP is color-coded: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). sigmaaldrich.com For this compound, the MESP would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Topological analyses offer a more profound understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide information about electron pairing and localization, clearly distinguishing bonding regions, lone pairs, and atomic cores. rsc.orgcalpaclab.com

Non-Covalent Interaction (NCI) analysis, often visualized using Reduced Density Gradient (RDG) plots, is crucial for identifying and characterizing weak interactions like van der Waals forces and hydrogen bonds, which can influence molecular conformation and crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., covalent vs. ionic). rsc.org

For this compound, these analyses would map out the covalent bonding framework, locate the electron lone pairs on the oxygen and chlorine atoms, and identify any potential intramolecular non-covalent interactions that contribute to its conformational stability.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying potential drug candidates by evaluating the binding affinity of small molecules to a protein of interest. nih.gov

Predicting Binding Orientations and Affinities to Protein Targets

Molecular docking simulations are employed to predict how this compound (or its derivatives) might bind to the active site of a protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. nih.gov This scoring function typically considers factors like van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov A higher binding affinity, often represented by a more negative score (in kcal/mol), suggests a more stable and potentially more effective interaction. chemrxiv.orgresearchgate.net

For instance, in studies involving similar aldehyde derivatives, molecular docking has been used to screen libraries of compounds against specific protein targets. chemrxiv.orgnih.gov The results of these screenings help in prioritizing compounds for further experimental testing. The binding modes predicted by docking can reveal key amino acid residues that are crucial for the interaction, providing a structural basis for the observed biological activity. nih.gov

Ligand Preparation and Receptor Structure Refinement in Docking Simulations

The accuracy of molecular docking heavily relies on the quality of the input structures for both the ligand and the receptor.

Ligand Preparation: The 3D structure of this compound must be accurately generated and optimized. This involves adding hydrogen atoms, assigning correct partial charges, and minimizing the energy of the structure to find its most stable conformation. nih.gov Software like the LigPrep module in Schrödinger Maestro can be used for this purpose, employing force fields like OPLS3e. nih.gov

Receptor Structure Refinement: The 3D coordinates of the target protein are typically obtained from experimental sources like the Protein Data Bank (PDB). These structures often require refinement before docking. This includes adding hydrogen atoms, assigning protonation states to amino acid residues (especially important at physiological pH), and removing any non-essential molecules like water or co-crystallized ligands. nih.gov The protein preparation wizard in software suites like Schrödinger is a common tool for this process. nih.gov A crucial step is the definition of the binding site, often guided by the location of a known inhibitor or by identifying potential active sites on the protein surface. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nm-aist.ac.tznih.gov

These simulations can reveal whether the initial binding pose predicted by docking is stable over a period of nanoseconds or microseconds. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov For a ligand to be a viable drug candidate, its complex with the target protein should remain stable throughout the simulation. nm-aist.ac.tz

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

The journey of a drug through the body is a critical factor in its efficacy and safety. In silico ADMET prediction tools are used to evaluate the pharmacokinetic properties of a compound like this compound early in the drug discovery process, helping to reduce the likelihood of late-stage failures. nih.gov These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). nih.gov

ADMET prediction models can estimate a variety of properties, including:

Absorption: Parameters like human intestinal absorption and Caco-2 cell permeability are predicted to gauge how well the compound might be absorbed when taken orally. nih.gov

Distribution: Predictions on plasma protein binding and blood-brain barrier penetration help understand where the compound is likely to travel in the body. nih.gov

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is assessed. nih.gov

Excretion: Properties related to how the compound is eliminated from the body are evaluated.

Toxicity: Potential toxicities, such as hepatotoxicity or mutagenicity, can be flagged by these predictive models. mdpi.com

These predictions are often guided by established rules like Lipinski's Rule of Five, which provides a general guideline for the drug-likeness of a molecule. chemrxiv.org

Table 1: Representative In Silico ADMET Predictions for a Hypothetical Benzaldehyde Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| logP | 2-5 | Optimal lipophilicity for cell membrane permeability |

| H-bond Donors | < 5 | Good oral bioavailability |

| H-bond Acceptors | < 10 | Good oral bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

This table is for illustrative purposes and does not represent actual data for this compound.

Cheminformatics and Virtual Screening Techniques

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of drug discovery, cheminformatics plays a crucial role in virtual screening, a process where large libraries of compounds are computationally evaluated to identify those that are most likely to bind to a drug target. researchgate.net

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein and uses molecular docking to screen compound libraries. researchgate.net Ligand-based virtual screening, on the other hand, uses the information from known active compounds to identify other molecules with similar properties.

These techniques allow researchers to rapidly and cost-effectively narrow down a large number of potential compounds to a smaller, more manageable set for further experimental investigation. researchgate.net For a compound like this compound, virtual screening could be used to explore its potential against a wide range of biological targets or to identify other similar compounds with potentially improved activity or pharmacokinetic properties.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Molecular Design

The integration of AI and ML represents a paradigm shift in the design of novel molecules. These technologies can learn from vast datasets of chemical information to predict the properties of new compounds and even generate novel molecular structures with desired attributes.

For a molecule like this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of compounds with known activities to develop predictive QSAR models. These models can then be used to estimate the activity of newly designed derivatives of this compound.

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large chemical databases to learn the underlying rules of chemical structure and stability. These models can then generate entirely new molecules, potentially based on the this compound scaffold, that are optimized for specific properties.

The following table summarizes the application of these computational techniques:

| Computational Technique | Application for this compound Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular orbital energies, and reactivity indicators. |

| Pharmacophore Modeling | Identification of essential chemical features for biological activity to guide library design. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| ADMET Prediction | In silico assessment of drug-likeness and potential toxicity. |

| Machine Learning (e.g., QSAR) | Development of predictive models for biological activity and other properties. |

| Generative AI | De novo design of novel molecules with optimized properties based on the core scaffold. |

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Elucidating Structure-Activity Relationships of 5-Chloro-2-isopropoxybenzaldehyde Derivatives

The biological activity of benzaldehyde (B42025) derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. For instance, in studies of other benzaldehyde derivatives, the hydrophobicity of substituents has been shown to play a major role in their inhibitory activity against certain enzymes. nih.gov An increase in the hydrophobicity of a substituent at the para position can lead to a notable change in the half-maximal inhibitory concentration (IC50). nih.gov

In a series of Schiff bases derived from the related compound 5-chloro-salicylaldehyde, modifications of the aldehyde group to form an imine (Schiff base) and further substitution on the imine's nitrogen atom led to a range of antimicrobial activities. nih.gov For example, the introduction of a 4-fluorobenzyl group on the imine nitrogen resulted in a compound with significant antimicrobial activity against various bacterial and fungal strains. nih.gov This highlights the importance of the aldehyde functional group as a reactive handle for introducing diverse chemical moieties that can modulate biological activity.

The following table summarizes hypothetical SAR trends for benzaldehyde derivatives based on general findings in the literature.

| Modification | Position | Substituent Type | Effect on Potency | Rationale |

| Benzene (B151609) Ring | Para | Hydrophobic | Increased | Enhanced binding to hydrophobic pockets in the target protein. |

| Benzene Ring | Ortho | Hydroxyl Group | Increased | Potential for intramolecular hydrogen bonding, leading to a more favorable conformation for binding. |

| Aldehyde Group | - | Conversion to Schiff Base | Variable | Allows for the introduction of various substituents that can interact with different regions of the target's active site. |

| Alkoxy Group | Ortho | Increased Carbon Chain Length | Variable | Can influence lipophilicity and steric interactions within the binding site. |

Based on initial SAR findings, medicinal chemists can rationally design and synthesize new analogues with potentially improved properties. For example, if it is determined that a larger hydrophobic group at a specific position enhances activity, a series of analogues with varying alkyl or aryl groups can be synthesized to find the optimal substituent. dovepress.com This iterative process of design, synthesis, and testing is fundamental to lead optimization.

In the development of anti-inflammatory agents from 2-benzylidene-1-indanone (B110557) derivatives, a lead molecule was identified and subsequently modified to improve its activity. dovepress.com This lead optimization program involved synthesizing new derivatives with modifications on the benzene ring, which led to the discovery of a more potent compound. dovepress.com Similarly, for this compound derivatives, a rational approach could involve exploring a variety of alkoxy groups in place of the isopropoxy group to probe the size and nature of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources.

For benzaldehyde derivatives, QSAR studies have successfully identified key physicochemical descriptors that correlate with their biological activity. nih.govnih.gov These descriptors can include electronic properties (such as the energy of the highest occupied molecular orbital, EHOMO), steric properties, and hydrophobic parameters. nih.govnih.gov A study on a group of 18 benzaldehyde derivatives as phenoloxidase inhibitors identified four significant physicochemical descriptors through stepwise multiple regressions. nih.gov The resulting QSAR model demonstrated that the hydrophobicity of the substituent at the para position was a major factor influencing inhibition activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR, highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov These models are built by aligning a set of active molecules and calculating their steric and electrostatic fields. nih.gov

Advanced Approaches in Hit-to-Lead Optimization in Drug Discovery

In modern drug discovery, several advanced strategies are employed to efficiently convert initial "hit" compounds into viable "lead" candidates.

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of the original lead. rsc.orgnih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to move into novel chemical space for intellectual property purposes. rsc.org A common tactic is to replace a core aromatic system, like the benzene ring in this compound, with a different heterocyclic ring system. rsc.org This can alter the molecule's electronic properties and metabolic stability. rsc.org

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov For example, the chlorine atom in this compound could be replaced with other halogens (e.g., bromine) or a trifluoromethyl group to fine-tune electronic and lipophilic properties.

Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the biological target. These fragments are then grown or linked together to produce a more potent lead compound. The aldehyde group in this compound makes it a suitable candidate for FBDD, as it can be used to form covalent or non-covalent interactions with the target protein, and the rest of the molecule can be elaborated upon to improve binding affinity.

Synergistic Combination of Computational and High-Throughput Medicinal Chemistry

The integration of computational chemistry with high-throughput medicinal chemistry (HTMC) represents a powerful strategy to accelerate the hit-to-lead optimization phase in drug discovery. This synergistic approach allows for the rapid exploration of chemical space, efficient prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR). A notable example of this strategy is the optimization of a diazepane series of inhibitors for the SARS-CoV-2 main protease (Mpro), starting from a hit containing a related 5-chloro-benzonitrile moiety. acs.org

The general workflow for this integrated approach involves several key steps. Initially, a virtual library of compounds is generated in silico based on a known hit and a specific chemical reaction, such as reductive amination or amide coupling. These virtual compounds are then docked into the active site of the target enzyme. The most promising candidates, based on their predicted binding energies and interactions, are then prioritized for synthesis using high-throughput medicinal chemistry techniques. The synthesized compounds are subsequently evaluated for their biological activity, and the results are used to inform the next cycle of design and optimization. acs.org

In the optimization of the aforementioned diazepane series, researchers leveraged the 3D structural information of Mpro to refine the initial hit. acs.org The process began with the in silico generation of a virtual library, followed by docking into the enzyme's active site. The best-scoring compounds were then synthesized and their inhibitory activity was assessed using a FRET-based enzymatic assay. This iterative process, combining computational predictions with rapid synthesis and testing, enabled the swift transformation of a moderately potent hit (14 µM) into a highly potent lead compound (16 nM). acs.org

A key aspect of this strategy was the use of computational tools to identify key areas for modification. For instance, WaterMap analysis was employed to identify unstable water molecules in the S1, S2, and S4 pockets of the Mpro active site, suggesting regions where ligand modifications could enhance binding affinity by displacing these water molecules. acs.org This computational insight guided the design of new analogs.

The following data table showcases a selection of compounds from this optimization campaign, illustrating the structure-activity relationships that were elucidated through this combined computational and high-throughput approach. The inhibitory activities are presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 1: Inhibitory Activities of Optimized Compounds

| Compound ID | Structure | Modification vs. Initial Hit | Mpro pIC50 |

|---|---|---|---|

| 1 |  | Initial Hit | 4.85 |

| 13 |  | Substitution at the para position of the phenyl ring | 5.79 |

| 18 |  | 2,4-dichloro substitution on the phenyl ring | 6.40 |

| 35 |  | Optimization of S1 pocket binding | 7.80 |

Note: The structures are representative examples from the study to illustrate the modifications. The pIC50 values are indicative of the potency improvements achieved.

The data clearly demonstrates the success of the lead optimization strategy. The initial hit, compound 1 , had a pIC50 of 4.85. Modifications guided by computational modeling, such as altering the substitution pattern on the phenyl ring (compounds 13 and 18 ), led to significant improvements in potency. Further optimization targeting the S1 pocket resulted in compound 35 , which exhibited a pIC50 of 7.80, representing a nearly 1000-fold increase in potency from the initial hit. acs.org

This case study underscores the efficiency and effectiveness of combining computational design with high-throughput synthesis and screening. It allows for a more focused and resource-efficient exploration of SAR, ultimately accelerating the identification of potent lead candidates. acs.org

Biological and Pharmacological Investigations of 5 Chloro 2 Isopropoxybenzaldehyde and Its Derivatives

Antimicrobial Activity Evaluations

The antimicrobial potential of 5-Chloro-2-isopropoxybenzaldehyde derivatives has been a key focus of recent research, with studies exploring their efficacy against a variety of microbial strains.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Schiff bases synthesized from this compound have been evaluated for their antibacterial properties. bhu.ac.in In one study, a series of Schiff bases were tested against both Gram-positive and Gram-negative bacteria using the agar (B569324) well diffusion method. bhu.ac.in Compounds 2b and 2c from this series demonstrated notable effectiveness against both types of bacteria, while compounds 2a, 2d, and 2f showed moderate activity. bhu.ac.in Another study focused on sulfonamide derivatives containing a 5-chloro-2-hydroxybenzaldehyde scaffold, a related structure. nih.gov The most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov Furthermore, hybrid chloro and dichloro-phenylthiazolyl-s-triazines have been synthesized and tested for antibacterial activity, with some analogues showing promising results against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound Type | Bacterial Strains | Key Findings | Reference |

|---|---|---|---|

| Schiff Bases (from this compound) | Gram-positive and Gram-negative | Compounds 2b and 2c showed significant activity; 2a, 2d, and 2f showed moderate activity. | bhu.ac.in |

| Sulfonamide Derivatives (from 5-chloro-2-hydroxybenzaldehyde) | Methicillin-sensitive and resistant Staphylococcus aureus | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide had an MIC of 15.62-31.25 μmol/L. | nih.gov |

| Hybrid Chloro/Dichloro-phenylthiazolyl-s-triazines | Gram-positive and Gram-negative | Some analogues displayed promising antibacterial activity. | nih.gov |

Antifungal Properties of Derivatives

The antifungal potential of derivatives has also been investigated. In the same study that evaluated the antibacterial properties of Schiff bases from this compound, compound 2d was identified as having appreciable antifungal properties compared to other synthesized compounds which showed moderate activity. bhu.ac.in Additionally, a series of Schiff bases derived from 5-chloro-salicylaldehyde were synthesized and assayed for their antifungal activities against Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov Among these, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol exhibited the most favorable antifungal activity, with a notable MIC of 47.5 microg/mL against A. niger. nih.gov However, sulfonamide derivatives containing a 5-chloro-2-hydroxybenzaldehyde scaffold showed almost no antifungal potency. nih.gov

Exploration of Antiviral and Antimalarial Potential

The broad biological activity of Schiff bases suggests their potential in various therapeutic areas, including antiviral and antimalarial applications. bhu.ac.in While direct studies on this compound derivatives for antiviral and antimalarial activity are not extensively detailed, related structures have shown promise. For instance, quinoxaline (B1680401) derivatives are being explored as potential inhibitors of respiratory pathogens like SARS-CoV-2. nih.gov Some quinoxaline compounds have been shown to inhibit the RNA-binding ability of coronavirus nucleocapsid proteins. nih.gov Furthermore, derivatives of benzimidazole (B57391) have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov Specifically, a (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone derivative demonstrated high activity against a multidrug-resistant strain of P. falciparum. nih.gov Other research has focused on quinoline (B57606) derivatives, with some showing moderate to high antimalarial activities. mdpi.com

Anticancer and Antitumor Research

Derivatives of this compound have shown significant promise in the field of oncology, with research focusing on their ability to inhibit cancer cell growth and target specific molecular pathways involved in tumor development.

In Vitro Antiproliferative Activity Assays (e.g., MTT Assay)

The antiproliferative activity of various derivatives has been assessed using in vitro assays such as the MTT assay. For example, novel oxiranyl-quinoxaline derivatives were synthesized and evaluated for their activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.govnih.gov The results indicated that compounds with nitrofuran substituents demonstrated the highest antiproliferative activity. nih.gov Another study synthesized a series of benzyloxybenzaldehyde derivatives and tested their anticancer activity against the HL-60 cell line. nih.govresearchgate.net Several of these compounds, including 2-(benzyloxy)-5-chlorobenzaldehyde, exhibited significant activity. nih.govresearchgate.net Furthermore, novel benzofuran-triazole hybrids were synthesized and screened for their in vitro anticancer activity against A-549 (lung) and HeLa (cervical) cancer cell lines, with some derivatives showing outstanding activity. researchgate.net

| Compound Type | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Oxiranyl-quinoxaline derivatives | SK-N-SH and IMR-32 (neuroblastoma) | Nitrofuran-substituted compounds showed the highest activity. | nih.gov |

| Benzyloxybenzaldehyde derivatives | HL-60 (leukemia) | 2-(benzyloxy)-5-chlorobenzaldehyde showed significant activity. | nih.govresearchgate.net |

| Benzofuran-triazole hybrids | A-549 (lung) and HeLa (cervical) | Some derivatives displayed outstanding anticancer activity. | researchgate.net |

Molecular Targeting of Specific Cancer-Related Proteins (e.g., Rho6 protein, MDM2)

While direct evidence of this compound derivatives targeting Rho6 protein or MDM2 is not explicitly detailed in the provided context, the broader class of compounds to which they belong has been investigated for such interactions. For instance, molecular docking studies have been performed on benzofuran-triazole hybrids against extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, showing agreement with experimental data. researchgate.net The investigation of molecular targets is a critical step in understanding the mechanism of action of these potential anticancer agents. The diverse biological activities of thiazolidinone derivatives, for example, have been linked to their affinity for biotargets involved in tumor cell growth. nih.gov

Investigations as Potential Radiosensitizers

The use of radiosensitizers is a critical strategy in oncology to enhance the efficacy of radiation therapy, allowing for lower doses of radiation and minimizing damage to healthy tissues. While various chemical entities have been explored for this purpose, research has highlighted the potential of halogenated pyrimidine (B1678525) analogues. For instance, 5-chlorodeoxycytidine has been identified as an effective radiosensitizer in several murine tumor models, including Lewis lung carcinoma and mammary adenocarcinoma. nih.gov This compound, when co-administered with modulators of pyrimidine metabolism, demonstrates significant tumor growth delay and even cures in some instances when combined with irradiation. nih.gov The mechanism of action is believed to involve the metabolic conversion of 5-chlorodeoxycytidine to 5-chlorodeoxyuridine triphosphate, which is then incorporated into DNA, making the cancer cells more susceptible to radiation-induced damage. nih.gov

However, a direct investigation into the radiosensitizing properties of this compound has not been extensively reported in the available scientific literature. The structural differences between a benzaldehyde (B42025) derivative and a pyrimidine nucleoside analogue suggest a different mechanism of action would be required. Future studies would be necessary to determine if this compound or its derivatives possess any potential to act as radiosensitizers, either through direct interaction with DNA, generation of reactive oxygen species, or other cellular mechanisms that enhance the effects of ionizing radiation.

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected pathological processes that contribute to a wide range of chronic diseases. Consequently, compounds with dual anti-inflammatory and antioxidant properties are of significant therapeutic interest. Benzaldehyde derivatives isolated from various natural sources, particularly from marine fungi, have demonstrated notable anti-inflammatory and antioxidant activities.

Two such benzaldehyde derivatives, flavoglaucin (B158435) and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp. SF-5989, have been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.net These compounds effectively inhibited the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, they were found to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The underlying mechanism for these effects was attributed to the inactivation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net

Similarly, a novel benzaldehyde isolated from the coral-derived fungus Aspergillus terreus C23-3, along with a known analogue, also displayed anti-inflammatory properties by inhibiting the release of NO and reactive oxygen species (ROS) and downregulating the expression of iNOS, COX-2, and IL-6 in macrophage cells. nih.gov The anti-inflammatory action of these benzaldehydes was linked to the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

While direct studies on the anti-inflammatory and antioxidant properties of this compound are not prevalent, the consistent findings for other substituted benzaldehyde derivatives suggest that this compound could potentially exhibit similar activities. The presence of the chloro and isopropoxy groups on the benzene (B151609) ring would influence its electronic and steric properties, which could in turn modulate its biological effects.

Enzymatic Inhibition Studies and Target Identification

The specific structural features of this compound and its derivatives make them candidates for interaction with various enzymatic targets. The following sections detail the investigations into their inhibitory potential against several key enzymes.

Aldose Reductase (AR) Inhibition in Diabetes Research

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of sorbitol, the product of AR-mediated glucose reduction, is implicated in the pathogenesis of long-term diabetic complications. nih.gov Therefore, the inhibition of AR is a major therapeutic strategy to prevent or ameliorate these complications. mdpi.com

Numerous structurally diverse compounds have been designed and synthesized as AR inhibitors. sav.sknih.gov Benzaldehyde derivatives, particularly those with hydroxyl substitutions, have been explored as potential AR inhibitors. For instance, a series of (E)-benzaldehyde O-benzyl oximes with different polyhydroxy substitution patterns have been synthesized and evaluated for their ability to inhibit aldose reductase. mdpi.com These nature-inspired derivatives showed promising inhibitory activity, suggesting that the benzaldehyde scaffold is a viable starting point for the development of new AR inhibitors. The efficacy of these inhibitors is often influenced by the substitution pattern on the benzaldehyde ring, which affects their binding to the enzyme's active site. nih.gov

Inhibition of Glutathione (B108866) S-Transferase (GST) and Glutathione Reductase (GR)

Glutathione S-transferases (GSTs) and glutathione reductase (GR) are crucial enzymes in the cellular defense system against oxidative stress and xenobiotics. GSTs catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, while GR is responsible for regenerating GSH from its oxidized form (GSSG). nih.gov Inhibition of these enzymes can have significant implications for cellular redox homeostasis and drug metabolism.

The inhibition of GST by various compounds, including some aldehydes, has been reported. For example, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), the aldehyde metabolite of dopamine, is a potent inhibitor of GST. nih.gov This inhibition is thought to be due to the reactive aldehyde moiety. nih.gov Similarly, the inhibition of GR by certain compounds can lead to an increase in oxidative stress. scbt.com For instance, 2,4-dihydroxybenzylamine (B1203790) has been identified as a specific inhibitor of GR. nih.gov

While direct inhibitory studies of this compound on GST and GR have not been found, the presence of the aldehyde group suggests a potential for interaction with these enzymes, similar to other aldehyde-containing compounds. Further research is needed to determine if the specific substitutions on the phenyl ring of this compound confer any significant inhibitory activity against GST or GR.

Development of SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and has been a prime target for the development of antiviral drugs against COVID-19. nih.govnih.gov Mpro is a cysteine protease, and many of its inhibitors act by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site. osti.gov

Aldehydes represent a significant class of reversible inhibitors of SARS-CoV-2 Mpro. mdpi.com The aldehyde group can react with the thiol of Cys145 to form a reversible hemithioacetal adduct, thus blocking the enzyme's activity. researchgate.net Several peptide-based aldehydes have been developed as potent Mpro inhibitors with strong antiviral effects. mdpi.com The development of non-peptidic, small-molecule inhibitors is also a major focus of research. The inhibitory potency of these compounds is highly dependent on the substituents on the aldehyde-containing scaffold, which influence their binding affinity to the enzyme's active site. nih.gov

Given that aldehydes are a known class of Mpro inhibitors, this compound represents a simple, non-peptidic scaffold that could potentially exhibit inhibitory activity against this viral enzyme. The chloro and isopropoxy substituents would play a role in its binding orientation and affinity within the Mpro active site.

Table 1: Examples of Aldehyde-based SARS-CoV-2 Mpro Inhibitors and their Activities

| Compound | IC50 (µM) | EC50 (µM) | Reference |

| Peptide Aldehyde 13 | 0.053 | 0.53 | mdpi.com |

| Peptide Aldehyde 14 | 0.04 | 0.72 | mdpi.com |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Studies on Purple Acid Phosphatase Inhibition

Purple acid phosphatases (PAPs) are a unique class of metalloenzymes that catalyze the hydrolysis of phosphate (B84403) esters under acidic conditions. ebi.ac.ukwikipedia.org They are characterized by a dinuclear metal center, typically containing iron. nih.gov Overexpression of PAP has been linked to diseases such as osteoporosis, making it a potential therapeutic target. nih.gov

The development of PAP inhibitors has been an active area of research. While a variety of chemical structures have been investigated, there is limited direct evidence of aldehydes acting as PAP inhibitors. However, in the synthesis of some PAP inhibitors, such as phenyltriazole carboxylic acids, aromatic aldehydes serve as starting materials for the preparation of key intermediates like benzyl (B1604629) alcohol derivatives. nih.gov This synthetic connection, although indirect, suggests that the benzaldehyde scaffold is a component in the broader chemical space being explored for PAP inhibition.

Further studies are required to determine if this compound or its derivatives can directly inhibit PAP activity.

Insights into Biological Pathways and Development of Bioactive Compounds

The exploration of this compound and its structural analogs has opened avenues for investigating various biological pathways and has spurred the development of novel bioactive compounds. While direct research on the specific biological pathways modulated by this compound is limited, studies on its derivatives and related structures provide significant insights into their potential as therapeutic agents. These investigations have primarily focused on antimicrobial and anticancer activities, revealing key structural features that contribute to their biological effects.

Derivatives incorporating the 5-chloro-salicylaldehyde scaffold, a core component of this compound, have demonstrated notable antimicrobial properties. For instance, a series of sulfonamides synthesized from 5-chloro-2-hydroxybenzaldehyde have been evaluated for their efficacy against a range of bacterial and mycobacterial strains. researchgate.net One of the most active compounds identified was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which exhibited significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.net This suggests that the 5-chloro-2-hydroxybenzaldehyde moiety can serve as a valuable pharmacophore in the design of new antibacterial agents.

Furthermore, derivatives of 5-chloro-2-hydroxybenzaldehyde have shown promise against mycobacteria. Specifically, 4-Amino-N-(thiazol-2-yl)benzenesulfonamide and its Schiff base with 5-chloro-2-hydroxybenzaldehyde, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, displayed potent activity against Mycobacterium kansasii. researchgate.net These findings underscore the potential of this chemical scaffold in the development of antimycobacterial agents.

In the realm of oncology, derivatives of related benzaldehydes have been investigated for their antitumor properties. While not directly involving this compound, a study on 4,6-benzylidene-α-D-glucose, a benzaldehyde derivative, demonstrated significant objective responses in patients with inoperable advanced carcinoma. nih.gov This highlights the potential of benzaldehyde-containing compounds in cancer therapy.

More closely related, the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been pursued to obtain biologically active compounds, building on the known broad-spectrum biological activity of salicylanilides. researchgate.net Although specific biological pathway insights were not detailed in the available research, the focus on these structures indicates a scientific interest in their potential as bioactive agents.

The development of hybrid molecules has also provided insights into potential biological targets. For example, ciminalum–thiazolidinone hybrids, which contain a chloro-substituted phenyl ring, have shown significant cytotoxic effects on various cancer cell lines. nih.gov The activity of these compounds is thought to be associated with the inhibition of biochemical processes crucial for tumor cell growth. nih.gov

The following tables summarize the biological activities of derivatives and analogs related to this compound, offering a glimpse into the potential biological pathways they may influence.

Table 1: Antimicrobial Activity of 5-Chloro-2-hydroxybenzaldehyde Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Findings | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and -resistant) | Most active compound against these strains with MIC values of 15.62–31.25 μmol/L. | researchgate.net |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | Displayed the best activity against this strain at concentrations of 1–4 μmol/L. | researchgate.net |

Table 2: Anticancer Activity of Related Benzaldehyde and Chloro-substituted Derivatives

| Compound/Derivative | Cancer Type/Cell Line | Activity/Findings | Reference |

| 4,6-benzylidene-α-D-glucose | Inoperable advanced carcinoma | 55% overall objective response rate in patients. | nih.gov |

| Ciminalum–thiazolidinone hybrids | Leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers | Showed significant cytotoxic effect on tumor cells. | nih.gov |

These findings, while not directly on this compound, collectively suggest that its core structure is a promising starting point for the development of new therapeutic agents targeting infectious diseases and cancer. The chloro and alkoxy substitutions are key features that can be modified to optimize activity and selectivity against various biological targets. Further research is warranted to elucidate the specific molecular mechanisms and biological pathways through which this compound and its derivatives exert their effects.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-isopropoxybenzaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Williamson ether synthesis. For example:

- Route 1 : React 5-chloro-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux (60–80°C, 12–24 hours) .

- Route 2 : Use Mitsunobu conditions (e.g., DIAD, PPh₃) with isopropanol and 5-chloro-2-hydroxybenzaldehyde for stereospecific ether formation.

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 7:3).

- Purify via column chromatography (silica gel, gradient elution).

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Williamson | K₂CO₃, DMF | 65–75% | Reflux, 24h |

| Mitsunobu | DIAD, PPh₃ | 70–80% | RT, 12h |

Q. How should researchers characterize this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm structure via ¹H/¹³C NMR. Expected signals:

- Mass Spectrometry : ESI-MS m/z calculated for C₁₀H₁₁ClO₂ [M+H]⁺: 198.04.

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.21 Å) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific toxicity data is limited, adopt general aromatic aldehyde precautions:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Screening : Test DMSO, DMF, or THF for polarity effects.

- Catalysis : Add KI (10 mol%) to enhance nucleophilicity in Williamson synthesis .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 80°C, 2h) with comparable yields.

Q. Data-Driven Example :

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| None | DMF | 24h | 65% |

| KI | DMF | 12h | 82% |

Q. What mechanistic insights explain substituent effects on reactivity?

Methodological Answer:

Q. How can derivatives of this compound be synthesized for biological screening?

Methodological Answer:

- Reduction : Convert the aldehyde to a benzyl alcohol using NaBH₄ (ethanol, 0°C, 1h).

- Condensation Reactions : Form Schiff bases with amines (e.g., thiosemicarbazide in ethanol, 70°C) for antimicrobial testing .

Q. Example Derivative Synthesis :

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid | Polymer precursors |

| Substitution | KCN | Nitrile | Bioactive probes |

Q. How should researchers resolve contradictions in reported synthetic data?

Methodological Answer:

- Reproducibility Checks : Validate solvent purity, drying protocols, and inert atmosphere.

- Advanced Analytics : Use HPLC to quantify byproducts (e.g., unreacted starting material).

- Literature Cross-Reference : Compare with analogous compounds (e.g., 5-fluoro-2-methoxybenzaldehyde reaction kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.